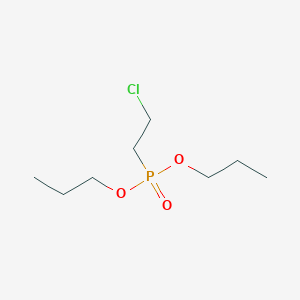
Dipropyl (2-chloroethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropyl (2-chloroethyl)phosphonate is an organophosphorus compound with the molecular formula C8H18ClO3P It is characterized by the presence of a phosphonate group bonded to a 2-chloroethyl moiety and two propyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl (2-chloroethyl)phosphonate typically involves the reaction of 2-chloroethanol with dipropyl phosphite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2-chloroethanol+dipropyl phosphite→dipropyl (2-chloroethyl)phosphonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dipropyl (2-chloroethyl)phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloroethyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The phosphonate group can be oxidized under specific conditions to form phosphonic acids or other oxidized products.
Reduction Reactions: Reduction of the phosphonate group can lead to the formation of phosphines or other reduced phosphorus compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
Substitution Reactions: Substituted phosphonates with various functional groups.
Oxidation Reactions: Phosphonic acids and their derivatives.
Reduction Reactions: Phosphines and related compounds.
Applications De Recherche Scientifique
Dipropyl (2-chloroethyl)phosphonate has several scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can release active compounds under specific conditions.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of dipropyl (2-chloroethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The 2-chloroethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects. The phosphonate group can also participate in coordination chemistry, forming complexes with metal ions and influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl (2-chloroethyl)phosphonate
- Dimethyl (2-chloroethyl)phosphonate
- Dipropyl (2-bromoethyl)phosphonate
Uniqueness
Dipropyl (2-chloroethyl)phosphonate is unique due to its specific combination of the 2-chloroethyl group and dipropyl phosphonate moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill. For example, the presence of the 2-chloroethyl group allows for selective nucleophilic substitution reactions, while the dipropyl groups provide hydrophobic characteristics that can influence solubility and reactivity.
Propriétés
Numéro CAS |
88093-47-4 |
|---|---|
Formule moléculaire |
C8H18ClO3P |
Poids moléculaire |
228.65 g/mol |
Nom IUPAC |
1-[2-chloroethyl(propoxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C8H18ClO3P/c1-3-6-11-13(10,8-5-9)12-7-4-2/h3-8H2,1-2H3 |
Clé InChI |
PJQZYKHYNMLWGF-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=O)(CCCl)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-(Pyridine-2,6-diyl)bis[3,3-bis(propylsulfanyl)prop-2-en-1-one]](/img/structure/B14389890.png)

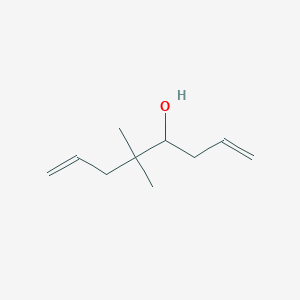
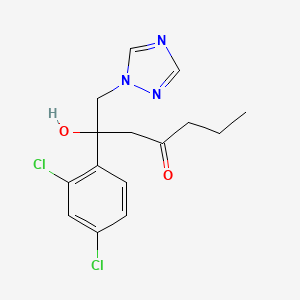
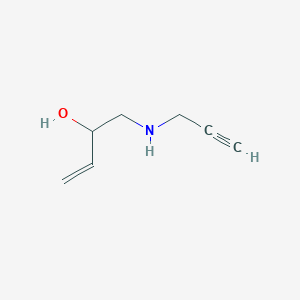
![N-[(3,4-Dihydroisoquinolin-1-yl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14389918.png)
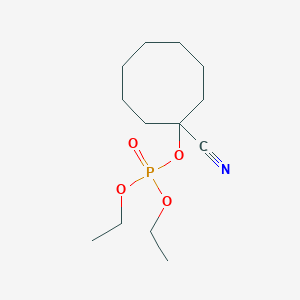
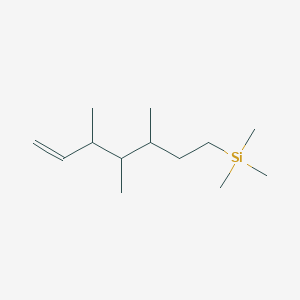

![3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine](/img/structure/B14389945.png)
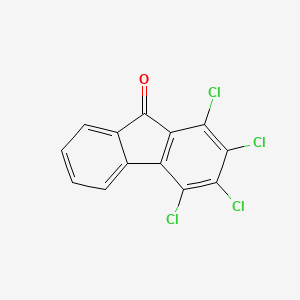
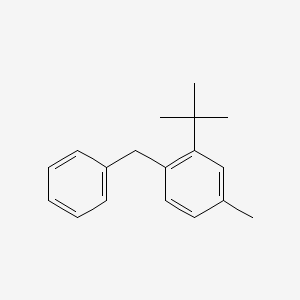
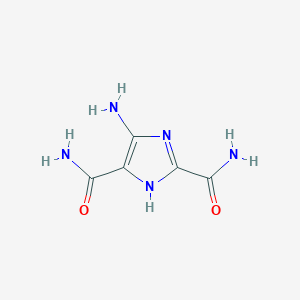
![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline](/img/structure/B14389975.png)
